1,4-Dichlorobutane-2S-3S-diol
CAS No.: 139165-54-1
Cat. No.: VC20761473
Molecular Formula: C4H8Cl2O2
Molecular Weight: 159.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139165-54-1 |
|---|---|
| Molecular Formula | C4H8Cl2O2 |
| Molecular Weight | 159.01 g/mol |
| IUPAC Name | (2S,3S)-1,4-dichlorobutane-2,3-diol |
| Standard InChI | InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 |
| Standard InChI Key | SAUBRJOIKMVSRU-QWWZWVQMSA-N |
| Isomeric SMILES | C([C@H]([C@@H](CCl)O)O)Cl |
| SMILES | C(C(C(CCl)O)O)Cl |
| Canonical SMILES | C(C(C(CCl)O)O)Cl |
| Melting Point | 126.5 °C |
Introduction
Chemical Identity and Physical Properties
1,4-Dichlorobutane-2S-3S-diol is an organic compound with the molecular formula C4H8Cl2O2 and a molecular weight of 159.01 g/mol . This compound is characterized by its specific stereochemistry, with the 2S,3S configuration indicating the spatial arrangement of the hydroxyl groups. The compound is registered with CAS number 139165-54-1 and is also known by several synonyms including (2S,3S)-1,4-DICHLOROBUTANE-2,3-DIOL .
Structure and Stereochemistry
The compound features a four-carbon backbone (butane) with two chlorine atoms at positions 1 and 4, and two hydroxyl groups at positions 2 and 3. The "2S-3S" designation in the name specifies the stereochemical configuration of the hydroxyl groups, following the Cahn-Ingold-Prelog priority rules for absolute stereochemistry. This stereospecificity is critical for its biological activity and chemical reactivity.
Physical Properties
Table 1: Physical Properties of 1,4-Dichlorobutane-2S-3S-diol
| Property | Value |
|---|---|
| Molecular Formula | C4H8Cl2O2 |
| Molecular Weight | 159.01 g/mol |
| CAS Number | 139165-54-1 |
| Physical State | Solid (at standard conditions) |
| Stereochemistry | 2S,3S configuration |
Synthesis and Production Methods
Laboratory Synthetic Routes
The synthesis of 1,4-Dichlorobutane-2S-3S-diol can be achieved through several methods, with chlorination of stereospecific butane-2,3-diol being one of the most common approaches. The stereochemistry of the starting material is crucial to ensure the desired 2S,3S configuration in the final product.
Reaction Conditions and Mechanisms
A detailed synthetic route for the conversion of 1,4-Dichlorobutane-2S-3S-diol to its sulfate derivative has been documented. This process involves a two-stage reaction sequence :
Stage 1: Treatment of (2S,3S)-1,4-dichlorobutan-2,3-diol with thionyl chloride in tetrachloromethane for 0.5 hours under heating conditions .
Stage 2: Reaction with ruthenium trichloride and sodium periodate in a mixed solvent system of tetrachloromethane, water, and acetonitrile at 0°C for approximately 1 hour, followed by additional processing steps .
This synthetic pathway yields (2S,3S)-1,4-Dichlorobutane-diol Sulfate (CAS: 190850-76-1) with a reported yield of 93% . The high yield indicates the efficiency of this synthetic approach.
Chemical Reactivity and Transformations
Types of Chemical Reactions
1,4-Dichlorobutane-2S-3S-diol can participate in various chemical reactions, primarily due to the reactivity of its functional groups. The compound can undergo:
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Oxidation reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
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Reduction reactions: Various reducing agents can convert the compound to different derivatives.
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Substitution reactions: The chlorine atoms, being good leaving groups, can be substituted with other functional groups through nucleophilic substitution reactions.
Reagents and Reaction Conditions
Table 2: Common Reagents and Conditions for 1,4-Dichlorobutane-2S-3S-diol Reactions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Controlled temperature, Aqueous or organic solvent systems |
| Substitution | Nucleophiles (NaOH, NH3) | Various temperatures and solvent systems based on desired selectivity |
| Conversion to Sulfate | Thionyl chloride, Ruthenium trichloride, Sodium periodate | Multi-stage process with specific temperature control |
Derivatives and Related Compounds
An important derivative of 1,4-Dichlorobutane-2S-3S-diol is its sulfate form, (2S,3S)-1,4-Dichlorobutane-diol Sulfate (CAS: 190850-76-1) . This compound has a molecular weight of 221.06 g/mol and formula C4H6Cl2O4S .
Understanding the relationship between 1,4-Dichlorobutane-2S-3S-diol and other related compounds can provide insights into its chemical behavior. For instance, 1,4-butanediol, a related compound without the chlorine atoms, is known to be metabolized to γ-hydroxybutyric acid in biological systems .
Biochemical and Toxicological Considerations
Metabolism and Disposition
Applications and Research Directions
Current Applications
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Pharmaceutical research
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Antimicrobial agent development
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Chemical synthesis as an intermediate
Future Research Opportunities
Several areas warrant further investigation regarding 1,4-Dichlorobutane-2S-3S-diol:
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Detailed evaluation of its antimicrobial spectrum and mechanisms
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of novel chemical transformations and derivatives
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Comprehensive toxicological assessment
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Investigation of potential applications in medicinal chemistry or materials science
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